3-(4-Isopropylanilino)-1-(2-thienyl)-1-propanone
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Description
3-(4-Isopropylanilino)-1-(2-thienyl)-1-propanone, also known as ITTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. ITTP is a ketone derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of compounds involving thiophene and propanone derivatives, such as the preparation of "3-chloro-1-(2-thienyl)propanone" through Friedel-Crafts reaction, showcases the methods used to create complex molecules with potential pharmaceutical applications (Liu Yan-me, 2014). Similarly, studies on the synthesis of new cyanopyridine-thione and thieno[2,3-b]pyridine derivatives reveal the chemical flexibility and utility of thiophene-containing compounds in creating molecules with anticipated biological activities (O. Mohamed et al., 2007).
Applications in Cancer Research
- Research on S-glycosyl and S-alkyl derivatives of triazinone compounds, including those with a thiophene vinyl group, has demonstrated significant anticancer activities in vitro, suggesting the potential therapeutic applications of thiophene-containing compounds in cancer treatment (H. Saad & A. Moustafa, 2011).
Biochemical Applications
- The asymmetric synthesis of "3-chloro-1-(2-thienyl)-1-propanol" using immobilized Candida pseudotropicalis showcases the biocatalytic applications of related compounds in producing optically active intermediates for pharmaceutical synthesis, demonstrating the importance of such compounds in drug development (Ou Zhimin et al., 2012).
Material Science and Organic Electronics
- In the field of organic electronics, research on ternary organic solar cells using nonfullerene acceptors with complementary absorptions, including molecules based on thiophene derivatives, highlights the role of such compounds in enhancing the efficiency of photovoltaic devices (B. Kan et al., 2018).
properties
IUPAC Name |
3-(4-propan-2-ylanilino)-1-thiophen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-12(2)13-5-7-14(8-6-13)17-10-9-15(18)16-4-3-11-19-16/h3-8,11-12,17H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBARIISCDAUKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropylanilino)-1-(2-thienyl)-1-propanone | |
CAS RN |
346445-29-2 |
Source
|
Record name | 3-(4-ISOPROPYLANILINO)-1-(2-THIENYL)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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